molecular formula C15H12N4O B2503727 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1797711-56-8

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile

Cat. No.: B2503727
CAS No.: 1797711-56-8
M. Wt: 264.288
InChI Key: OLBJZMURGVKQCF-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile: is a complex organic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production while maintaining stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine: In biological and medicinal research, 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent .

Industry: Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJZMURGVKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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